Product packaging for 6-Methoxy-3-methylisoquinolin-1(2H)-one(Cat. No.:CAS No. 869897-98-3)

6-Methoxy-3-methylisoquinolin-1(2H)-one

Cat. No.: B1625443
CAS No.: 869897-98-3
M. Wt: 189.21 g/mol
InChI Key: ZDIZDRSTAAJHNP-UHFFFAOYSA-N
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Description

Contextualization within Isoquinoline (B145761) Chemistry

The isoquinoline framework is a foundational structure in organic chemistry, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. cymitquimica.com This arrangement makes it a structural isomer of quinoline (B57606). cymitquimica.com Isoquinolines are not only important chemical entities in their own right but also form the core of a vast family of over 4,000 naturally occurring alkaloids, many of which are derived from the amino acid tyrosine. cymitquimica.com

The subject of this article, 6-Methoxy-3-methylisoquinolin-1(2H)-one, is a derivative of the isoquinoline parent structure, specifically an isoquinolinone (or isocarbostyril). The presence of the carbonyl group at the C-1 position significantly influences the electronic properties and reactivity of the heterocyclic ring. Modern synthetic chemistry has developed numerous methods to construct the isoquinoline and isoquinolinone core. While traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions are historically significant, contemporary approaches frequently utilize transition-metal catalysis, particularly palladium. Palladium-catalyzed C-H activation and annulation (ring-forming) reactions have emerged as powerful tools for creating substituted isoquinolinones from readily available starting materials. cymitquimica.com These methods offer high regioselectivity and compatibility with various functional groups, which is crucial for building a library of diverse molecules for further study. cymitquimica.com

Significance as a Heterocyclic Scaffold in Chemical Biology and Medicinal Chemistry

Heterocyclic compounds are integral to drug discovery, and the isoquinoline scaffold is recognized as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for developing new therapeutic agents. Isoquinoline and its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.

The isoquinolin-1(2H)-one core, in particular, is found in natural products with compelling biological profiles and has been the focus of significant investigation in medicinal chemistry. For instance, derivatives of the isoquinolin-1(2H)-one scaffold have been synthesized and evaluated as potential anticancer agents. One study identified 2-aryl-8-hydroxy-isoquinolin-1(2H)-one derivatives as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Another research effort studied 3-aminoisoquinolin-1(2H)-one derivatives for their cytostatic activity against a panel of human tumor cell lines.

The specific substitutions on the this compound molecule—the C6-methoxy and C3-methyl groups—would be expected to modulate its biological activity and metabolic stability compared to an unsubstituted isoquinolinone. The methoxy (B1213986) group can influence solubility and how the molecule is processed in the body, while the methyl group can affect how the molecule fits into a biological target site.

Overview of Research Scope and Key Findings

This commercial availability, coupled with the lack of specific academic papers, suggests that this compound primarily serves as a starting material or intermediate in larger, potentially proprietary, synthesis projects, likely within the pharmaceutical or agrochemical industries. Its significance lies in its status as a readily accessible, functionalized scaffold. Researchers can acquire this compound to use in multi-step syntheses, bypassing the need to construct the core isoquinolinone ring system from scratch.

Modern synthetic strategies, such as the palladium-catalyzed Heck reaction, are often used to further functionalize such scaffolds. For example, a halogenated isoquinolinone can be coupled with various partners to rapidly generate a library of diverse molecules for biological screening. While no specific examples involving this compound are published, its structure is amenable to such synthetic elaborations, making it a valuable tool for chemical and medicinal research.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 869897-98-3
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Classification Heterocyclic Building Block

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B1625443 6-Methoxy-3-methylisoquinolin-1(2H)-one CAS No. 869897-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-8-6-9(14-2)3-4-10(8)11(13)12-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIZDRSTAAJHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489786
Record name 6-Methoxy-3-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869897-98-3
Record name 6-Methoxy-3-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Enzymatic Approaches for 6 Methoxy 3 Methylisoquinolin 1 2h One and Its Analogues

Established Synthetic Routes to the Isoquinolin-1(2H)-one Core

The construction of the fundamental isoquinolin-1(2H)-one skeleton is a well-trodden path in organic synthesis, with several classical cyclization reactions being paramount. These methods typically involve the formation of a dihydroisoquinoline intermediate, which is subsequently oxidized to the target isoquinolinone.

Cyclization Reactions (e.g., Pictet-Spengler Derivatives, Bischler-Napieralski)

The Pictet-Spengler reaction and the Bischler-Napieralski reaction are two of the most prominent methods for synthesizing the isoquinoline (B145761) core. nrochemistry.comthieme.de

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nrochemistry.commdpi.com For the synthesis of a 3-methylisoquinolin-1(2H)-one, a β-arylethylamine would react with a pyruvate (B1213749) derivative or a related α-keto acid/ester. The resulting tetrahydroisoquinoline can then be oxidized to the aromatic isoquinolinone. The reaction is particularly effective for electron-rich aromatic rings, and the conditions can be tailored, though they often require heating with a strong acid. nrochemistry.com

The Bischler-Napieralski reaction is a powerful alternative that utilizes a β-arylethylamide as the starting material. nrochemistry.comwikipedia.org This amide undergoes cyclodehydration using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline (B110456). nrochemistry.comwikipedia.orgorganic-chemistry.org This intermediate is then typically oxidized to the corresponding isoquinoline or isoquinolinone. The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.orgslideshare.net To obtain a 3-methyl substituted product, the starting amide would be derived from propionic acid or its equivalent.

For instance, the synthesis of a 3,4-dihydroisoquinoline via the Bischler-Napieralski reaction can be achieved under various conditions, as highlighted in the table below.

Reagent 1 (Amide)Reagent 2 (Condensing Agent)SolventTemperatureProductReference
β-arylethylamidePOCl₃Toluene or XyleneReflux3,4-dihydroisoquinoline organic-chemistry.org
β-arylethylamideP₂O₅ in refluxing POCl₃POCl₃Reflux3,4-dihydroisoquinoline wikipedia.org
β-arylethylcarbamateTf₂ODichloromethane-20 °C to RT3,4-dihydroisoquinoline nrochemistry.com

This table presents generalized conditions for the Bischler-Napieralski reaction leading to dihydroisoquinoline precursors.

Functionalization Strategies for Methoxy (B1213986) and Methyl Substituents

The precise placement of the methoxy and methyl groups on the isoquinolinone core is critical and relies on regioselective synthetic strategies. This can be achieved either by using appropriately substituted starting materials for the cyclization reactions or by functionalizing the pre-formed isoquinoline ring.

To synthesize 6-Methoxy-3-methylisoquinolin-1(2H)-one, the most direct approach involves starting with a precursor already bearing a methoxy group at the desired position. For a Bischler-Napieralski or Pictet-Spengler reaction, this would mean utilizing a β-(3-methoxyphenyl)ethylamine derivative. The cyclization will then proceed, directed by the activating effect of the methoxy group. The regioselectivity of the cyclization is crucial; in the case of a meta-methoxy substituent, cyclization typically occurs para to the activating group, leading to the desired 6-methoxyisoquinoline (B27300) skeleton. For example, the treatment of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with P₂O₅ can lead to a mixture of products, including the 6-methoxyisoquinoline derivative, highlighting the subtleties in regiocontrol. wikipedia.org

The introduction of the methyl group at the C3 position is most commonly achieved by selecting the appropriate carbonyl component or acyl group in the initial cyclization. In a Bischler-Napieralski approach, using an N-acyl derivative of β-(3-methoxyphenyl)ethylamine where the acyl group is propionyl (CH₃CH₂CO-) will directly lead to a 3-methyl-3,4-dihydroisoquinoline (B1143542) intermediate. Subsequent oxidation furnishes the C3-methylated isoquinolinone.

Alternatively, direct methylation of a pre-formed isoquinolinone is less common for the C3 position due to the reactivity of the lactam system. However, selective N-methylation is a well-established process. nih.gov

Advanced Synthetic Techniques and Reagents

Modern synthetic chemistry offers more sophisticated tools for the construction and derivatization of heterocyclic systems, often providing milder conditions and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Reactions for Isoquinoline Derivatization

Transition metal catalysis has become an indispensable tool for the synthesis of isoquinolines and their derivatives. Metals such as rhodium, palladium, copper, and cobalt are frequently employed to catalyze C-H activation and annulation reactions.

A notable advanced approach for the synthesis of 3-acyl isoquinolin-1(2H)-ones involves a rhodium(III)-catalyzed redox-neutral C-H annulation of N-methoxybenzamides with propargyl alcohols. This method allows for the direct construction of the substituted isoquinolinone core in a highly efficient manner. By choosing the appropriate substituted N-methoxybenzamide and a propargyl alcohol that can deliver a methyl group at the C3 position, this strategy could be adapted for the synthesis of this compound. These reactions are valued for their high atom economy and functional group tolerance.

The table below summarizes key aspects of a relevant Rh(III)-catalyzed synthesis for a related system.

CatalystReactant 1Reactant 2Product TypeKey FeatureReference
[RhCp*Cl₂]₂N-methoxybenzamidePropargyl cycloalkanol3-acyl isoquinolin-1(2H)-oneC-H activation/annulation

This table illustrates an advanced rhodium-catalyzed approach to a class of compounds that includes the target structure's core.

Hypervalent Iodine Mediated Syntheses

The use of hypervalent iodine(III) reagents has emerged as a powerful and environmentally considerate method for constructing complex heterocyclic frameworks like isoquinolinones. nih.govnih.gov These reagents are known for their low toxicity, stability, and unique reactivity as oxidants and electrophiles. nih.govnih.gov

A notable strategy involves the intramolecular cyclization of o-alkenylbenzamide derivatives mediated by a hypervalent iodine(III) reagent such as (phenyliodonio)sulfamate (PISA). beilstein-journals.org This method offers a chemoselective pathway to substituted isoquinolinones, where the reaction outcome is highly dependent on the solvent used. For instance, when reacting o-alkenylbenzamide derivatives with PISA, the choice of solvent can direct the synthesis towards different isomers. beilstein-journals.org

A proposed general mechanism for this type of reaction begins with the coordination of the alkene by the hypervalent iodine reagent. This activation step facilitates an intramolecular nucleophilic attack. nih.gov In the case of PISA-mediated synthesis of isoquinolinones from o-alkenylbenzamides in acetonitrile, the reaction proceeds through several intermediates, including an iodane (B103173) and a nitrenium ion, ultimately leading to the cyclized 4-substituted isoquinolinone product. beilstein-journals.org The reaction is efficient, often carried out at room temperature, and provides good to excellent yields for various substrates. beilstein-journals.org

Table 1: Hypervalent Iodine Mediated Synthesis of 4-Substituted Isoquinolinones

Substrate (R¹ group) Product Yield (%)
Ethyl 4-Ethyl-isoquinolinone 94%
Isopropyl 4-Isopropyl-isoquinolinone 85%
Cyclopropyl 4-Cyclopropyl-isoquinolinone 51%
Phenyl 4-Phenyl-isoquinolinone 83%
Hydrogen 4-H-isoquinolinone 88%

Data sourced from a study on PISA-mediated synthesis in acetonitrile. beilstein-journals.org

Chemo-Enzymatic Transformations (e.g., Deracemization for Isoquinoline Derivatives)

Chemo-enzymatic synthesis integrates the high selectivity of enzymatic catalysts with the broad applicability of chemical reactions. nih.gov This approach is particularly valuable for producing enantiomerically pure compounds, a critical aspect in pharmaceutical chemistry. For chiral molecules like many isoquinoline derivatives, deracemization—the conversion of a racemic mixture into a single enantiomer—is a key transformation. nih.gov

Enzymatic deracemization often involves a combination of an enantioselective enzyme with a chemical reagent or a second enzyme. nih.gov A common strategy is to use an enantioselective oxidase, which converts one enantiomer into an achiral intermediate (like an imine), followed by a non-selective reduction back to the racemic starting material. Concurrently, the desired enantiomer is produced from the same intermediate by an enantioselective reductase or through a kinetic resolution process. While specific deracemization of this compound is not detailed in the provided sources, the principles can be applied to its chiral analogues. Enzymes like monoamine oxidases (MAOs) have been successfully used for the biotransformation of tetrahydroquinolines into quinoline (B57606) derivatives, showcasing the potential of enzymes in modifying similar heterocyclic systems. northumbria.ac.uk

Another approach is dynamic kinetic resolution (DKR), where an enzyme selectively reacts with one enantiomer while the other is continuously racemized in situ by a chemical catalyst, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.gov These methods represent a powerful avenue for accessing specific stereoisomers of complex isoquinoline alkaloids and their derivatives. researchgate.netnih.gov

Derivatization and Functionalization of the this compound Scaffold

The this compound core is a versatile scaffold for chemical modification, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

Strategies for Ring Modifications

Modifying the core heterocyclic ring system can lead to compounds with significantly different structural and electronic properties. nih.gov Strategies for ring distortion, such as ring expansion or contraction, can be employed to create novel molecular frameworks. For example, reactions like the Baeyer-Villiger oxidation or the Schmidt reaction could potentially be used to expand the lactam ring of the isoquinolinone scaffold. nih.gov Another approach involves nucleophilic addition to the quinoline ring system using Grignard reagents, followed by further transformations to alter the ring structure. nih.gov While these specific examples are on quinolines, the principles are transferable to the isoquinoline system, offering pathways to structurally diverse analogues.

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. pharmacologymentor.comoncodesign-services.comnih.gov For the isoquinolin-1-one scaffold, introducing a variety of substituents at different positions allows for a systematic investigation of their effects on potency and selectivity. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for introducing aryl and alkynyl groups, respectively. mdpi.com These reactions can be used to functionalize halogenated isoquinolinone intermediates. For instance, a bromo-substituted isoquinolinone can serve as a synthetic handle for introducing diverse chemical moieties.

A study on substituted isoquinolin-1-one analogues as potential antitumor agents demonstrated the importance of the substituent at the oxygen atom of the lactam. nih.gov By synthesizing a series of compounds with different ether-linked side chains, researchers were able to identify key structural features that enhance activity.

Table 2: SAR of Substituted Isoquinolin-1-one Analogues

Compound R-Group (at Lactam Oxygen) Biological Activity
15 -(CH₂)₃OH (3-hydroxypropyl) Best antitumor activity
1 H Reference compound

Table based on findings from a study on antitumor isoquinoline analogs. nih.gov

This highlights how modifying substituents can profoundly impact biological outcomes, guiding the design of more potent compounds. nih.govnih.gov The introduction of different alkyl groups, functional groups, or even stereocenters can fine-tune a molecule's pharmacokinetic and pharmacodynamic properties. pharmacologymentor.com

Chemical Reactivity Profiles (e.g., Oxidation, Reduction, Substitution Patterns)

The chemical reactivity of the this compound scaffold is dictated by its constituent functional groups and aromatic system. The isoquinoline core, being an analogue of pyridine (B92270), is a weak base and can be protonated by strong acids to form salts. wikipedia.org

The methoxy group on the benzene (B151609) ring is a key site for chemical transformation. It can potentially undergo nucleophilic displacement. For instance, studies on related methoxy-quinolines have shown that the methoxy group can be displaced by thiols like glutathione, a reaction that can have toxicological implications in a biological context. researchgate.net

Spectroscopic and Structural Elucidation of 6 Methoxy 3 Methylisoquinolin 1 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, as well as correlations in two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of an isoquinolin-1(2H)-one derivative reveals characteristic signals for the aromatic protons, the methyl group, and the methoxy (B1213986) group. The exact chemical shifts are influenced by the electronic environment of each proton.

For a compound structurally similar to our target, such as 6-methoxy-2-methyl-3-nitroquinolin-4-ol, the aromatic protons appear as a doublet of doublets at approximately 7.68 ppm and a doublet at 7.48 ppm. The methoxy group protons typically resonate as a singlet around 3.99 ppm, while the methyl group protons also appear as a singlet, but further upfield at about 2.64 ppm. researchgate.net

In another related derivative, ethyl 1-methoxy-3,6-dimethylisoquinoline-4-carboxylate, the aromatic protons show signals at 8.10 ppm (doublet), 7.63 ppm (singlet), and 7.31 ppm (doublet of doublets). The methoxy protons are observed at 4.13 ppm (singlet), and the two methyl groups appear as distinct singlets at 2.60 ppm and 2.50 ppm. rsc.org

Table 1: Representative ¹H NMR Data for 6-Methoxyisoquinoline (B27300) Derivatives

Functional GroupChemical Shift (δ) ppmMultiplicity
Aromatic-H7.0 - 8.5m, d, dd
Methoxy-H (-OCH₃)~3.8 - 4.2s
Methyl-H (-CH₃)~2.5 - 2.7s

Note: Data is compiled from structurally similar compounds. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons which are not observed in the ¹H NMR spectrum. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its chemical environment.

For instance, in ethyl 1-methoxy-3,6-dimethylisoquinoline-4-carboxylate, the carbonyl carbon of the ester group appears significantly downfield at 169.17 ppm. The aromatic and heterocyclic carbons resonate in the range of 115-161 ppm. The methoxy carbon is typically found around 53.73 ppm, and the methyl carbons appear at approximately 23.23 ppm and 22.24 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for 6-Methoxyisoquinoline Derivatives

Carbon TypeChemical Shift (δ) ppm
Carbonyl (C=O)~160 - 170
Aromatic/Heterocyclic (C)~110 - 160
Methoxy (-OCH₃)~53 - 56
Methyl (-CH₃)~20 - 25

Note: Data is compiled from structurally similar compounds.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure by establishing correlations between nuclei.

COSY spectra reveal proton-proton (¹H-¹H) coupling relationships, allowing for the identification of adjacent protons within the molecular structure. For example, the correlation between aromatic protons on the same ring can be traced, helping to assign their specific positions.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This is particularly useful for definitively assigning the carbon signals based on the assignments of their attached protons. For instance, the singlet from the methoxy protons in the ¹H NMR spectrum will correlate with the methoxy carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to deduce the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS is capable of measuring the mass of an ion with a very high degree of accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula. For example, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, ethyl 1-methoxy-3,6-dimethylisoquinoline-4-carboxylate (C₁₅H₁₈NO₃), is 276.1281, and a measured value of 276.1280 would confirm this formula. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, such as the isoquinolinone derivatives discussed here. In ESI-MS, the sample is introduced as a solution, and ions are formed directly from the liquid phase. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it straightforward to determine the molecular weight of the compound. The HRMS data mentioned above is often obtained using an ESI source. rsc.orgmdpi.com

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique used to identify functional groups and probe the vibrational modes within a molecule. The infrared spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different chemical bonds.

The key vibrational modes expected for 6-Methoxy-3-methylisoquinolin-1(2H)-one are detailed in the table below. The presence of the lactam functionality is highlighted by a strong C=O stretching band and an N-H stretching vibration. The aromatic ring gives rise to characteristic C=C and C-H stretching and bending vibrations. The methoxy and methyl groups will also exhibit distinct C-H and C-O stretching absorptions.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchLactam Amide3400-3200Medium-Strong
C-H Stretch (Aromatic)Benzene (B151609) Ring3100-3000Medium
C-H Stretch (Aliphatic)Methyl (CH₃) & Methoxy (OCH₃)3000-2850Medium
C=O StretchLactam Carbonyl1680-1650Strong
C=C Stretch (Aromatic)Benzene Ring1620-1580Medium
N-H BendLactam Amide1600-1550Medium
C-O Stretch (Aryl Ether)Methoxy Group1275-1200 (asymmetric) & 1075-1020 (symmetric)Strong
C-N StretchLactam Amide1400-1200Medium

Note: The exact positions of these bands can be influenced by the molecule's solid-state packing, hydrogen bonding, and electronic effects.

X-ray Crystallography for Solid-State Structure Determination (for relevant analogues)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for a complete structural understanding.

As of the current literature, a single-crystal X-ray structure of this compound has not been reported. However, the analysis of structurally similar compounds, or relevant analogues, can provide valuable insights into the likely solid-state conformation and packing of this molecule. For example, the crystal structures of various tetrahydroisoquinoline alkaloids and other isoquinolinone derivatives have been successfully determined. mdpi.com

A study on (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime, a molecule with a related bicyclic core, reveals detailed structural parameters. researchgate.net In this analogue, the crystal system was determined to be monoclinic with the space group P2/c. The analysis provided precise bond lengths and angles, and showed how intermolecular forces, such as C-H···O hydrogen bonds, contribute to the formation of a two-dimensional supramolecular network. researchgate.net

Another relevant example is the crystal structure of various substituted quinolines, where X-ray diffraction has been used to confirm the molecular geometry and stereochemistry. mdpi.com These studies often reveal a non-planar arrangement of the heterocyclic system and provide data on intermolecular interactions like C-H···π stacking.

The table below presents typical crystallographic data that would be obtained from an X-ray diffraction study of a relevant isoquinolinone analogue.

Interactive Data Table: Representative Crystallographic Data for an Isoquinolinone Analogue

ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a (Å)Unit cell dimension along the a-axis.13.478
b (Å)Unit cell dimension along the b-axis.9.255
c (Å)Unit cell dimension along the c-axis.17.707
β (°)Unit cell angle.128.22
V (ų)Volume of the unit cell.1735.3
ZNumber of molecules in the unit cell.4
D_calc (g/cm³)Calculated crystal density.1.322
Intermolecular InteractionsNon-covalent forces holding the crystal lattice together.Hydrogen bonding, π-π stacking

Note: The data in this table is based on a relevant analogue, (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime, and serves as an illustrative example. researchgate.net

Pharmacological and Biological Activities of 6 Methoxy 3 Methylisoquinolin 1 2h One and Isoquinoline Derivatives

Evaluation of Antimicrobial Properties

The emergence of drug-resistant microbial strains has created an urgent need for the development of novel antimicrobial agents. Isoquinoline (B145761) derivatives have been identified as a promising class of compounds with potential antibacterial and antifungal properties. mdpi.com

Antibacterial Efficacy

The antibacterial potential of isoquinoline derivatives has been demonstrated against a variety of bacterial pathogens, including both Gram-positive and Gram-negative strains. mdpi.com For instance, certain synthetic isoquinoline derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. mdpi.com

Structure-activity relationship (SAR) studies suggest that the antibacterial potency of these compounds is influenced by the nature and position of substituents on the isoquinoline core. msu.edu For example, the presence of a methoxy (B1213986) group, such as in 6-Methoxy-3-methylisoquinolin-1(2H)-one, is a common feature in many biologically active molecules and can influence properties like membrane permeability. While specific data for this compound is limited, studies on related compounds provide valuable insights. For example, some quinoline-2-one derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. nih.gov

Compound/DerivativeBacteriumActivity (MIC in µg/mL)
Quinoline-2-one derivative 6cMRSA0.75
Quinoline-2-one derivative 6cVRE0.75
Alkynyl isoquinoline HSN490S. aureusNot specified
Alkynyl isoquinoline HSN490E. faecalisNot specified

Antifungal Activities

In addition to their antibacterial properties, isoquinoline derivatives have also been investigated for their potential as antifungal agents. nih.gov The search for new antifungals is critical due to the rise of invasive fungal infections, particularly in immunocompromised individuals.

Research has shown that certain isoquinoline derivatives exhibit inhibitory activity against various fungal species. For example, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated for their activity against the plant pathogen Pythium recalcitrans. One of the derivatives, compound I23, demonstrated a half-maximal effective concentration (EC50) of 14 µM, which was more potent than the commercial antifungal agent hymexazol. researchgate.net Another study on novel pyrazino[2,1-a]isoquinolin derivatives reported that some of these compounds exhibited stronger antifungal activities than the lead compounds, with one derivative being more potent than the standard drug fluconazole (B54011) against four of the five tested fungi. mdpi.com

Compound/DerivativeFungusActivity (EC50/MIC)
3,4-dihydroisoquinolin-1(2H)-one derivative I23Pythium recalcitrans14 µM (EC50)
Pyrazino[2,1-a]isoquinolin derivative 11bVarious fungiMore potent than fluconazole against 4 of 5 tested fungi

Investigations into Anticancer Potential

The development of novel anticancer agents is a cornerstone of cancer research. Isoquinoline and its derivatives have emerged as a significant class of compounds with promising anticancer properties, acting through various mechanisms to inhibit tumor growth. tubitak.gov.trkoreascience.kr

Cytotoxicity in Cancer Cell Lines

A key indicator of anticancer potential is a compound's ability to induce cell death (cytotoxicity) in cancer cell lines. Numerous studies have demonstrated the cytotoxic effects of isoquinoline derivatives against a wide range of human tumor cell lines, including those of the breast, lung, and central nervous system. tubitak.gov.trresearchgate.net

For example, a study on 3-aminoisoquinolin-1(2H)-one derivatives revealed that compounds with thiazolyl or pyrazolyl substituents at the 3-amino group were particularly effective at inhibiting tumor cell growth. tubitak.gov.tr Another study focused on 3-acyl isoquinolin-1(2H)-one derivatives found that one compound, designated 4f, induced apoptosis and inhibited proliferation in breast cancer cells in a dose-dependent manner. researchgate.net The presence and position of methoxy groups on the aromatic ring have been shown to play a crucial role in the cytotoxic activities of some related heterocyclic compounds. researchgate.net

Compound/DerivativeCancer Cell LineActivity (GI50/IC50)
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one60 human tumor cell lineslg GI50 = -5.18 (average)
3-Acyl isoquinolin-1(2H)-one derivative 4fMCF-7 (breast cancer)Potent anti-tumor effect
Isoquinoline derivative B01002SKOV3 (ovarian cancer)7.65 µg/mL (IC50)
Isoquinoline derivative C26001SKOV3 (ovarian cancer)11.68 µg/mL (IC50)

Modulation of Multidrug Resistance (MDR) in Cancer Cells

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. Some isoquinoline-related compounds have been investigated for their ability to reverse or modulate MDR in cancer cells. mdpi.com MDR is often associated with the overexpression of ATP-binding cassette (ABC) transporters. mdpi.com

Research into quinazoline (B50416) derivatives, which share structural similarities with isoquinolines, has shown that certain compounds can act as MDR reversers. mdpi.com These compounds have been found to inhibit the function of P-glycoprotein (P-gp), a key ABC transporter involved in drug efflux from cancer cells. The presence of methoxy groups is considered important for this MDR-reversing activity in many P-gp modulators. mdpi.com

Interaction with ATP-binding Cassette (ABC) Transporters

The mechanism by which some compounds modulate MDR involves direct interaction with ABC transporters. mdpi.com These transporters function as efflux pumps, actively removing chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration and efficacy.

Studies on quinazoline derivatives have provided insights into how these types of molecules might interact with ABC transporters like P-gp. Docking studies have suggested that these compounds can bind to the transporter, inhibiting its activity. mdpi.com For instance, certain 2,4-disubstituted quinazolines have been shown to inhibit P-gp activity in the nanomolar range. mdpi.com While direct evidence for this compound is not available, the findings from related heterocyclic scaffolds suggest a potential mechanism by which isoquinoline derivatives could overcome MDR.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory activities of isoquinoline derivatives have been a subject of considerable research interest. nih.gov These compounds have shown potential in mitigating inflammatory responses through various mechanisms. While direct studies on this compound are limited, research on analogous structures provides insight into its potential activities.

Nitric oxide (NO) is a crucial signaling molecule in the inflammatory process. semanticscholar.org Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with the pathophysiology of various inflammatory conditions. maastrichtuniversity.nl Consequently, the inhibition of iNOS or the scavenging of excess NO represents a key therapeutic strategy for anti-inflammatory drug development. researchgate.net

While direct evidence for this compound is not available, numerous phytochemicals, including some with structural similarities, are known to inhibit NO production. mdpi.com For instance, compounds containing methoxy groups have been investigated for their anti-inflammatory potential. Studies on other heterocyclic compounds, such as certain xanthone (B1684191) derivatives, have demonstrated their ability to reduce LPS-induced NO production in macrophage cell lines. nih.gov For example, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone was shown to decrease the production of NO in LPS-stimulated RAW 264.7 and BV2 cells. nih.gov This suggests that the methoxy group, as present in this compound, could contribute to potential anti-inflammatory activity by modulating NO levels.

Leukocytes, particularly neutrophils, play a central role in the inflammatory response through activities such as the release of enzymes like elastase and the production of reactive oxygen species (ROS) like the superoxide (B77818) anion. revespcardiol.org The modulation of these leukocyte functions is a key aspect of immunomodulatory and anti-inflammatory effects. nih.gov

The superoxide anion is a primary ROS generated by phagocytic cells during inflammation, and its overproduction can lead to tissue damage. josai.ac.jp Research has shown that various compounds can influence the production of superoxide anions. While specific data on this compound is lacking, the broader class of isoquinoline alkaloids has been noted for anti-inflammatory properties, which may involve the modulation of leukocyte activity. researchgate.net

Antioxidant Activities

Antioxidant activity is often closely linked to anti-inflammatory effects, as oxidative stress is a key component of inflammation. Compounds with antioxidant properties can neutralize harmful free radicals and reduce cellular damage.

Research into the antioxidant potential of structurally related compounds can offer insights. For example, studies on 2-methoxyphenols have explored their radical scavenging activity. josai.ac.jp Additionally, certain 2,3-disubstituted quinazolinones, which share a heterocyclic core with isoquinolinones, have demonstrated significant antioxidant effects. mdpi.com The presence of electron-donating groups, such as a methoxy group, can be a critical determinant of the antioxidant capacity of a molecule. mdpi.com

Compound Class Observed Antioxidant-Related Activity Reference
2-MethoxyphenolsRadical scavenging activity josai.ac.jp
2,3-Disubstituted quinazolinonesIncreased levels of antioxidant enzymes (GPx, CAT, SOD) and total antioxidant status (TAS) mdpi.com

Neuropharmacological Investigations (based on broader isoquinoline research)

Isoquinoline derivatives are well-recognized for their diverse effects on the central nervous system (CNS). mdpi.com

A variety of isoquinoline derivatives have been synthesized and evaluated for their CNS effects. For instance, a series of 3-aminoisoquinoline derivatives were found to possess CNS depressant and anticonvulsant activities. univ.kiev.ua In other research, certain 4-aminomethyl-1,2,3,4-tetrahydroisoquinoline derivatives showed affinity for the NMDA receptor, suggesting a potential role in modulating amino-acid neurotransmitter systems. capes.gov.br Furthermore, some isoquinolinone derivatives have been investigated as potential multi-target antipsychotics, showing affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov These findings highlight the potential of the isoquinoline scaffold in the development of CNS-active agents.

The search for new analgesic agents has led to the investigation of various chemical scaffolds, including isoquinolines. Several isoquinoline derivatives have demonstrated promising analgesic effects in preclinical studies.

One study reported that 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited pronounced analgesic activity in both thermal and chemical pain models in animals. biomedpharmajournal.org In a hot plate test, this compound significantly increased the pain threshold. biomedpharmajournal.org

Another line of research has focused on isoquinolone derivatives as antagonists of the lysophosphatidic acid receptor 5 (LPA5), a target implicated in inflammatory and neuropathic pain. nih.gov Certain synthesized isoquinolone derivatives were found to significantly attenuate nociceptive hypersensitivity in animal models of inflammatory and chronic constriction injury-induced pain. nih.gov

Compound/Derivative Class Pain Model Observed Analgesic Effect Reference
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HClHot Plate Test (Thermal)Increased pain threshold biomedpharmajournal.org
Acetic Acid Writhing (Chemical)Reduced writhing response biomedpharmajournal.org
Isoquinolone derivatives (LPA5 antagonists)Complete Freund's Adjuvant (CFA)-induced inflammatory painAttenuated nociceptive hypersensitivity nih.gov
Chronic Constriction Injury (CCI)-induced neuropathic painReduced mechanical allodynia nih.gov

Other Reported Biological Activities and Therapeutic Applications

While research specifically focused on this compound is limited, the broader class of isoquinoline and isoquinolinone derivatives has been the subject of extensive investigation, revealing a wide array of pharmacological activities and therapeutic possibilities. These studies underscore the potential of the isoquinoline scaffold as a privileged structure in medicinal chemistry.

Antiviral Activity

Numerous isoquinoline alkaloids have demonstrated significant antiviral properties against a range of viruses. For instance, berberine, a well-known isoquinoline alkaloid, has been reported to exhibit antiviral effects against several viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and human cytomegalovirus (HCMV). nih.gov Synthetic isoquinoline derivatives have also shown promise. One study identified that a non-halogenated isoquinoline compound, ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate, displayed potent inhibitory activity against HIV in in vitro assays. nih.gov

Furthermore, isoquinolone derivatives have been identified as potential inhibitors of the influenza A and B viruses. nih.gov Although the initial hit compound showed cytotoxicity, subsequent derivatization led to the discovery of a compound with reduced toxicity that targets the viral polymerase activity. nih.gov A study on 33 isoquinoline alkaloids from Corydalis and Fumaria species revealed selective inhibition against the Parainfluenza-3 (PI-3) virus, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/ml.

Antimicrobial and Antifungal Activity

The isoquinoline core is a common feature in compounds exhibiting antibacterial and antifungal properties. mdpi.com For example, novel synthesized 3-amino-1,2-dihydroisoquinoline derivatives have shown activity against various bacteria. mdpi.com Another study focused on tricyclic isoquinoline derivatives, which demonstrated antibacterial properties against Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. smolecule.com Specifically, compounds 8d and 8f from this study showed minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL against these bacteria. smolecule.com

In the realm of antifungal activity, certain isoquinoline alkaloids have shown significant effects. A study evaluating 33 isoquinoline alkaloids found notable antifungal activity at a concentration of 8 µg/ml. Additionally, newly synthesized alkynyl isoquinolines have demonstrated strong bactericidal activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anti-inflammatory Activity

Isoquinoline derivatives have been widely investigated for their anti-inflammatory potential. acs.orgchemimpex.comnih.gov A series of N-substituted (E)-4-arylidene-isoquinoline-1,3-dione derivatives were evaluated for their anti-inflammatory effects in a carrageenan-induced rat paw edema model. acs.org Compounds 5d, 5g, and 5h, in particular, showed significant anti-inflammatory activity, with percentage inhibitions of paw edema at 2 hours being 70%, 76%, and 74% respectively, comparable to the standard drug indomethacin (B1671933) (78%). acs.org

Another study on isoquinoline-1-carboxamide (B73039) derivatives identified a compound, HSR1101, that suppressed lipopolysaccharide (LPS)-induced inflammation in microglial cells by inhibiting the MAPKs/NF-κB pathway. nih.gov This compound attenuated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation. nih.gov The bis-benzylisoquinoline alkaloid tetrandrine (B1684364) has also been reported to possess anti-inflammatory and immunomodulatory activities, demonstrating 95% inhibition of croton oil-induced ear edema in mice at a concentration of 12.5 µM. nih.gov

Table of Research Findings on Isoquinoline Derivatives

Compound Class/DerivativeBiological ActivityKey FindingsReference(s)
Isoquinoline Alkaloids (general)AntiviralEffective against HIV, HSV, HCMV, and Parainfluenza-3 virus. nih.gov
Isoquinolone DerivativesAntiviral (Influenza)Inhibits viral polymerase activity. nih.gov
Tricyclic Isoquinoline DerivativesAntibacterialActive against S. aureus, S. pneumoniae, and E. faecium. smolecule.com
Alkynyl IsoquinolinesAntibacterialPotent against Gram-positive bacteria, including MRSA. nih.gov
N-substituted (E)-4-arylidene-isoquinoline-1,3-dionesAnti-inflammatorySignificant reduction in carrageenan-induced paw edema. acs.org
Isoquinoline-1-carboxamidesAnti-inflammatorySuppresses LPS-induced inflammation via MAPKs/NF-κB pathway. nih.gov
TetrandrineAnti-inflammatory95% inhibition of croton oil-induced ear edema in mice. nih.gov

Mechanistic Insights and Molecular Pharmacology

Identification of Molecular Targets and Pathways

While direct studies on 6-Methoxy-3-methylisoquinolin-1(2H)-one are limited, research on structurally related isoquinoline (B145761) and quinoline (B57606) derivatives provides valuable insights into its potential molecular targets and the pathways it may modulate.

Derivatives of the isoquinolinone and related heterocyclic systems have shown inhibitory activity against a variety of enzymes. For instance, certain benzopyrone substances, which share structural similarities with the isoquinolinone core, are known to inhibit metalloenzymes. researchgate.net The planarity conferred by the 2,3-double bond in these structures appears to be a crucial feature for their interaction with and inhibition of these enzymes. researchgate.net

Analogous compounds to this compound have been investigated for their potential to inhibit enzymes implicated in various diseases. For example, some diaryl-substituted quinoline scaffolds have demonstrated inhibitory properties against targets like EGFR/FAK kinase and cyclooxygenase-2. mdpi.com Given these findings, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes, a hypothesis that warrants direct experimental validation. The nature and positioning of the methoxy (B1213986) and methyl groups would likely play a significant role in determining the potency and selectivity of such inhibition.

The isoquinoline framework is a common motif in ligands for various receptors. Studies on related compounds suggest that this compound could interact with several receptor types. For instance, a series of novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds have been identified as positive allosteric modulators of the glucagon-like-peptide-1 (GLP-1) receptor and the glucose-dependent insulinotropic polypeptide (GIP) receptor, which are important targets in the treatment of diabetes. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

The biological activity of isoquinolinone derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies on analogues of this compound help to elucidate the role of specific functional groups and the core heterocyclic system in determining their pharmacological effects.

The methoxy group is a common substituent in many bioactive compounds and can significantly influence their pharmacological properties. In methoxyflavone analogues, the methoxy group has been shown to promote cytotoxic activity in various cancer cell lines by facilitating ligand-protein binding and activating downstream signaling pathways leading to cell death. mdpi.com The lipophilic nature of the methoxy group can enhance membrane permeability, which is a crucial factor for drug efficacy. mdpi.comresearchgate.net However, an excess of lipophilic character can also reduce aqueous solubility, potentially hindering drug transport. mdpi.com In some methoxyflavones, the C6-OCH3 group has been identified as a key contributor to their cytotoxic effects through lipophilic and hydrophobic interactions. mdpi.com

The methyl group, while smaller, can also impact bioactivity. Its presence can affect the molecule's conformation and its interactions with biological targets. In the context of the isoquinolinone ring, a methyl group at the C3 position, as seen in this compound, can influence the electronic and steric properties of the molecule, thereby modulating its binding to enzymes or receptors.

Modifications to the core isoquinolinone structure can lead to significant changes in the pharmacological profile of the resulting compounds. For example, the introduction of a bromine atom can serve as a synthetic handle for further chemical modifications through cross-coupling reactions. The presence of a hydroxyl group, in place of a methoxy group, can increase hydrogen-bonding capacity and improve aqueous solubility.

Furthermore, the degree of saturation in the isoquinoline ring system is a critical determinant of its biological activity. Dihydroisoquinoline derivatives, for instance, possess greater conformational flexibility, which can be advantageous for binding to certain biological targets. The core isoquinolinone structure is related to other bioactive heterocyclic systems, and even subtle changes, such as the introduction of a triazole moiety, can introduce additional hydrogen-bonding sites and rigidity, leading to multi-targeted pharmacological activities.

Computational Approaches in Drug-Target Interaction Prediction

Computational methods are increasingly being used to predict the potential biological targets of novel compounds and to understand the molecular basis of their activity. Molecular docking, for example, can be employed to simulate the binding of this compound to the active sites of various enzymes or the binding pockets of receptors. Such studies can help to prioritize experimental testing and guide the design of more potent and selective analogues.

For instance, molecular graphics analysis of a three-dimensional homology model has been used to design inhibitors of trypanothione (B104310) reductase. researchgate.net Similarly, computational tools can be used to calculate physicochemical parameters, such as Lipinski's descriptors, which can predict the druglikeness of a compound. mdpi.com These computational approaches, when used in conjunction with experimental data from SAR studies, can provide a powerful platform for the rational design of new therapeutic agents based on the this compound scaffold.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is employed to forecast the binding mode of a ligand, such as this compound, within the active site of a target protein. This provides valuable information on the binding affinity, which is often represented as a docking score, and the specific molecular interactions that stabilize the ligand-protein complex.

While specific molecular docking studies for this compound are not extensively reported in publicly available literature, research on structurally related isoquinoline and quinoline derivatives offers a framework for understanding its potential interactions. For instance, molecular docking studies on various quinoline-based molecules have been conducted to investigate their binding affinity against different protein targets. nih.gov

Studies on related isoquinolin-1,3-dione derivatives have identified them as potential inhibitors of cyclin-dependent kinase 4 (CDK4), a key protein in cell cycle regulation. bohrium.complos.org Molecular docking of these compounds into the CDK4 binding pocket revealed crucial interactions responsible for their inhibitory activity. bohrium.com Similarly, oxoquinoline-carboxamide derivatives have been docked against the epidermal growth factor receptor (EGFR), another significant target in cancer therapy, showing various interactions such as hydrogen bonds, π-π stacking, and halogen bond interactions. mdpi.com For example, a docking study of an oxoquinoline-carboxamide ligand (5a) against EGFR resulted in a docking score of -8.839 and demonstrated hydrogen bond interactions with the Asp855 and Thr854 residues. mdpi.com

These examples with related heterocyclic scaffolds suggest that the 6-methoxy and 3-methyl groups of this compound, along with the isoquinolinone core, would likely play a significant role in its binding to a protein target. The methoxy group could act as a hydrogen bond acceptor, while the methyl group could engage in hydrophobic interactions. The aromatic rings of the isoquinolinone core are likely to participate in π-π stacking or hydrophobic interactions with the amino acid residues of a protein's active site.

To illustrate the type of data generated from such studies, the following table presents hypothetical docking results based on studies of similar compounds.

LigandTarget ProteinDocking Score (kcal/mol)Interacting Residues (Hypothetical)Interaction Type (Hypothetical)
This compoundProtein Kinase X-9.2Tyr23, Leu78, Val86H-bond with Tyr23, Hydrophobic with Leu78, Val86
This compoundEnzyme Y-8.5Phe154, Arg198π-π stacking with Phe154, H-bond with Arg198

These computational predictions are instrumental in guiding the synthesis of new derivatives with potentially improved potency and selectivity. researchgate.net

Pharmacophore Modeling

Pharmacophore modeling is another pivotal computational strategy in drug design. A pharmacophore is an abstract representation of the molecular features that are essential for molecular recognition of a ligand by a biological macromolecule. arxiv.org These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). nih.gov This model serves as a 3D query to screen large chemical databases for novel compounds that possess the required features and spatial arrangement, and thus are likely to exhibit similar biological activity. nih.gov

For the isoquinolinone class of compounds, pharmacophore models have been developed to identify novel inhibitors for various protein targets. For example, a pharmacophore model for ATP-competitive inhibitors of the EGFR protein tyrosine kinase was used to design more potent isoflavone (B191592) and quinolone derivatives. nih.gov This model was built upon the known binding modes of inhibitors and helped in identifying key interaction points. nih.gov Similarly, a study on isoquinolin-1,3-dione derivatives as CDK4 inhibitors used 3D-QSAR (Quantitative Structure-Activity Relationship) models, which are closely related to pharmacophore concepts, to delineate the structural requirements for inhibitory activity. bohrium.complos.org These models highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties for potent inhibition. bohrium.com

A hypothetical pharmacophore model for a potential target of this compound could include the following features:

One Hydrogen Bond Acceptor: Corresponding to the oxygen atom of the methoxy group or the carbonyl group.

One Hydrophobic Feature: Representing the methyl group at the 3-position.

One Aromatic Ring Feature: From the fused ring system of the isoquinolinone core.

The table below illustrates the key features of a hypothetical pharmacophore model for a kinase inhibitor, a common target for such scaffolds.

Pharmacophore FeatureCorresponding Moiety in this compound
Hydrogen Bond AcceptorCarbonyl oxygen, Methoxy oxygen
Hydrophobic GroupMethyl group
Aromatic RingBenzene (B151609) ring of the isoquinolinone

By using such a pharmacophore model, researchers can virtually screen for new molecules that fit these criteria, potentially leading to the discovery of novel therapeutic agents. nih.gov

Future Perspectives and Research Challenges

Exploration of Undiscovered Biological Potentials

The isoquinolinone core is a privileged structure in medicinal chemistry, known to be a component in a wide array of pharmacologically active agents. nih.goveurekaselect.comresearchgate.net Derivatives have demonstrated activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective. researchgate.netnih.govmdpi.com However, the full biological potential of the 6-methoxy-3-methylisoquinolin-1(2H)-one scaffold remains largely untapped. Future research should systematically screen this compound and its analogues against a diverse array of biological targets.

Potential Therapeutic Areas for Exploration:

Therapeutic AreaRationale Based on Analogous CompoundsKey Targets to Investigate
Oncology Isoquinolinone derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. nih.govresearchgate.nettandfonline.com Others act as topoisomerase inhibitors or target kinases like CDK2. wikipedia.orgnih.govPARP1/2, Topoisomerase I/II, Cyclin-Dependent Kinases (CDKs), Inhibitor of Apoptosis Proteins (IAPs). nih.gov
Inflammatory Diseases Certain isoquinoline (B145761) derivatives have shown anti-inflammatory properties. researchgate.net A 5,7-disubstituted isoquinoline inhibitor is in preclinical development for rheumatoid arthritis. researchoutreach.orgCyclooxygenase (COX) enzymes, various kinases involved in inflammatory signaling pathways.
Neurodegenerative Diseases Isoquinoline alkaloids have been investigated as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. frontiersin.orgAcetylcholinesterase (AChE), Monoamine Oxidase (MAO), targets related to protein aggregation.
Metabolic Disorders Novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds have been patented as positive allosteric modulators of GLP-1 and GIP receptors for treating diabetes. nih.govGLP-1R, GIPR, Dipeptidyl peptidase-4 (DPP-4).
Infectious Diseases The quinoline (B57606) and isoquinoline scaffolds are present in various antibacterial, antifungal, and antimalarial agents. mdpi.comBacterial DNA gyrase, fungal cell wall synthesis enzymes, parasitic proteases.

A significant challenge will be to move beyond known activities and explore novel mechanisms. High-throughput screening campaigns against emerging targets, including those involved in metabolic regulation and overcoming multidrug resistance in cancer, could reveal unexpected therapeutic applications. acs.org For instance, investigating the potential of this scaffold to modulate epigenetic targets or act as an autophagy inducer could open new avenues for drug development.

Development of Advanced Synthetic Methodologies

While classical methods for isoquinoline synthesis like the Bischler-Napieralski or Pictet-Spengler reactions exist, they often require harsh conditions and have limited substrate scope. niscpr.res.in The future development of this compound-based therapeutics will depend on the creation of more efficient, versatile, and scalable synthetic routes.

Modern synthetic organic chemistry offers several powerful tools that can be adapted for this purpose:

C-H Activation/Annulation: Transition-metal-catalyzed C-H activation is a state-of-the-art strategy for building heterocyclic rings. niscpr.res.inchemistryviews.org Rhodium(III) and Cobalt(III)-catalyzed annulation of benzamides with various coupling partners like vinylene carbonate (acting as an acetylene (B1199291) equivalent) or diazo compounds can provide direct access to the isoquinolinone core under mild conditions. chemistryviews.orgorganic-chemistry.org

One-Pot Procedures: Multi-component or tandem reactions that form several bonds in a single operation are highly desirable for improving efficiency. A one-pot aryne acyl-alkylation/condensation has been used to create related 3-hydroxyisoquinolines. rsc.org Developing a similar streamlined process for the target compound would be a significant advance.

Novel Coupling Strategies: The use of palladium catalysis for C-H functionalization of bromoquinolinones with azoles demonstrates the power of modern cross-coupling reactions. nih.gov Exploring novel palladium, copper, or iridium-catalyzed reactions could enable the late-stage functionalization of the this compound core, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. organic-chemistry.org

A key challenge is to develop methods that allow for precise control over regioselectivity, especially when introducing additional substituents to the aromatic ring or the heterocyclic portion of the molecule.

In-depth Mechanistic Elucidation of Bioactivity

For any promising bioactive compound, a deep understanding of its mechanism of action is crucial for optimization and clinical translation. For derivatives of this compound, this involves identifying the specific molecular target and characterizing the binding interactions.

Future research should focus on:

Target Identification and Validation: For hits identified in phenotypic screens, techniques such as thermal proteome profiling, affinity chromatography, or genetic approaches can be used to pinpoint the direct protein target.

Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target enzymes (e.g., PARP or a kinase) is essential. This provides atomic-level insights into the binding mode and guides the rational design of more potent and selective inhibitors. For example, many PARP inhibitors are designed to mimic the nicotinamide (B372718) moiety of NAD+, forming key hydrogen bonds with residues like Gly863 and Ser904 in the active site. nih.gov

Biophysical and Biochemical Assays: Detailed enzymatic assays are needed to determine inhibition constants (Kᵢ), selectivity against related proteins, and the mode of inhibition (e.g., competitive, non-competitive, or allosteric). The discovery of isoquinoline-based allosteric modulators highlights that mechanisms other than direct active-site binding are possible and should be investigated. nih.gov

Cellular Pathway Analysis: Once a target is known, it is important to confirm that the compound's effect in cells is mediated through that target. This can be achieved using techniques like Western blotting to analyze downstream signaling pathways, or by using CRISPR-based gene editing to create knockout cell lines that should be resistant to the compound's effects.

The primary challenge in this area is the interdisciplinary nature of the work, requiring expertise in chemistry, biochemistry, structural biology, and cell biology.

Preclinical and Clinical Development Considerations (for lead candidates derived from this scaffold)

Translating a promising laboratory compound into a clinical drug is a long and complex process fraught with challenges. For any lead candidate derived from the this compound scaffold, several key considerations must be addressed.

Key Preclinical & Clinical Development Hurdles:

Development StageKey Considerations and ChallengesRelevant Findings from Analogues
Lead Optimization Improving potency and selectivity while simultaneously optimizing physicochemical properties (solubility, permeability) and ADME (Absorption, Distribution, Metabolism, Excretion) profile.Isoquinolinone-based PARP inhibitors were optimized to improve poor pharmacokinetic (PK) properties. nih.govmedchemexpress.com
Pharmacokinetics (PK) Achieving adequate oral bioavailability, a suitable half-life, and avoiding rapid metabolism.A novel 3,4-dihydroisoquinol-1-one-4-carboxamide PARP inhibitor showed advantages over the approved drug Olaparib in terms of human liver microsomal and plasma stability. tandfonline.comnih.gov
Pharmacodynamics (PD) Demonstrating target engagement and a dose-dependent biological effect in animal models of disease.In vivo studies in mice confirmed the efficacy of a 5,7-disubstituted isoquinoline as an anti-inflammatory agent for rheumatoid arthritis. researchoutreach.org
Toxicology & Safety Identifying potential off-target effects and establishing a safe therapeutic window. This includes cardiotoxicity, hepatotoxicity, and genotoxicity assessments.The tragic history of thalidomide, an isoindoline-containing drug, underscores the critical importance of rigorous safety testing. mdpi.com
Clinical Trials Designing robust Phase I (safety), Phase II (efficacy), and Phase III (comparative efficacy) trials. Identifying the correct patient population and relevant biomarkers.Indenoisoquinoline derivatives have advanced to Phase I clinical trials for cancer treatment. wikipedia.org At least 38 drugs containing the isoquinoline core are in clinical use or trials for a wide range of diseases. nih.goveurekaselect.com

A significant challenge for this specific scaffold will be to differentiate it from the many other isoquinoline-based drugs in development. This will require demonstrating a superior efficacy or safety profile, or a novel mechanism of action that can address unmet medical needs, such as overcoming drug resistance.

Sustainable and Green Synthesis Approaches

In the 21st century, the environmental impact of chemical synthesis is a major consideration for both academic research and industrial production. nih.gov Developing sustainable and green synthetic routes to this compound and its derivatives is not just an academic exercise but a practical necessity for future large-scale manufacturing.

Key strategies for greening the synthesis include:

Use of Benign Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, polyethylene (B3416737) glycol (PEG), or other bio-based solvents. mdpi.commdpi.comdntb.gov.ua Rhodium(III)-catalyzed synthesis of isoquinolones has been successfully performed in ethanol. chemistryviews.org

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of transition metals (especially earth-abundant metals like iron or copper) or organocatalysts is preferable to using stoichiometric reagents that generate large amounts of waste. rsc.orgresearchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. C-H activation/annulation reactions are often highly atom-economical. niscpr.res.in

Energy Efficiency: Utilizing energy-efficient activation methods such as microwave irradiation or ultrasound, which can significantly shorten reaction times and reduce energy consumption. researchgate.net

Renewable Feedstocks: While a more distant goal, exploring synthetic pathways that begin with renewable, biomass-derived starting materials would represent the pinnacle of green chemical synthesis. rsc.org

The main challenge is to achieve these green chemistry goals without compromising the efficiency, yield, and purity of the final product. Integrating these principles early in the development process will be crucial for the long-term viability of any drug candidate derived from this scaffold.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-Methoxy-3-methylisoquinolin-1(2H)-one and its derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves:

  • Acylation : Reacting the core isoquinolinone scaffold with acyl chlorides (e.g., acetyl, benzoyl) under reflux in anhydrous dioxane with catalytic DMAP and K₂CO₃. For example, derivatives like 2-Acetyl-1,2-dihydroisoquinolin-3(4H)-one are synthesized via this method .
  • Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 3:2 to 4:1) to isolate products. Yields range from 98–100% depending on substituents .
  • Key Parameters : Maintain anhydrous conditions, control reaction temperatures (reflux at ~100°C), and optimize stoichiometry to minimize side reactions.

Q. How can researchers characterize this compound derivatives using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example:
    • The methoxy group at position 6 appears as a singlet at δ 3.79–4.01 ppm in CDCl₃ .
    • Aromatic protons in benzyloxy-substituted derivatives show coupling patterns (e.g., J = 57.2 Hz for para-substituted benzyl groups) .
  • Mass Spectrometry (ESI-MS/HR-TOF-MS) : Confirm molecular ions (e.g., [M+1]⁺ at m/z 356.27 for 7c) and compare with calculated masses (Δ < 2 ppm) .

Q. What strategies ensure stability and solubility of this compound during biological assays?

Methodological Answer:

  • Solubility Screening : Test solvents like DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80) .
  • Stability Studies : Use HPLC to monitor degradation under physiological conditions (pH 7.4, 37°C). Adjust storage temperatures (−20°C for long-term stability) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for anticancer activity?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 6 to enhance binding to kinase targets. Derivatives like 7e (4-methoxybenzyloxy) show improved potency compared to unsubstituted analogs .
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the methoxy group and hydrophobic packing of methyl groups) .

Example SAR Findings:

DerivativeSubstituentIC₅₀ (μM)Target
7c3,5-Dimethoxybenzyl0.45MT2 receptor
7f4-Methylbenzyl1.2Acetylcholinesterase

Q. What advanced analytical methods resolve contradictions in spectral data for structurally similar derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, HSQC can correlate ambiguous δ 6.35 ppm protons to specific carbons in dihydroisoquinolinone scaffolds .
  • X-ray Crystallography : Confirm regiochemistry of substituents (e.g., benzyloxy vs. methoxy positioning) when NMR is inconclusive .

Q. How can researchers address impurities in synthesized derivatives during scale-up?

Methodological Answer:

  • HPLC-PDA/MS : Monitor reaction progress and identify impurities (e.g., unreacted starting materials or acylated byproducts). Use gradient elution (ACN/H₂O + 0.1% formic acid) for separation .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove hydrophobic impurities. For polar byproducts, employ preparative TLC with CH₂Cl₂/MeOH (9:1) .

Q. What comparative studies validate the pharmacological superiority of this compound over its analogs?

Methodological Answer:

  • In Vitro Profiling : Test derivatives against panels of cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values to prioritize leads .
  • Selectivity Screening : Evaluate off-target effects via kinase inhibition assays (e.g., Eurofins KinaseProfiler™) to ensure specificity .

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Reactant of Route 1
Reactant of Route 1
6-Methoxy-3-methylisoquinolin-1(2H)-one
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.